A practical and scalable synthesis of (R)-3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol monohydrochloride has been developed. [] The process utilizes commercially available and inexpensive 2-(hydroxymethyl)-1,3-propanediol as the starting material. [] A key step involves lipase-catalyzed enantioselective hydrolysis, enabling efficient production of the desired (R)-enantiomer. [] This telescoped process has been successfully implemented on a pilot-plant scale, yielding 22 kg of (R)-3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol monohydrochloride in the initial scale-up synthesis. [] Notably, this synthetic method can also be applied to synthesize the (S)-enantiomer. []
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol serves as a key intermediate in the synthesis of biologically active compounds, particularly pharmaceuticals. [] One example is its role in the development of a highly selective β2-adrenoceptor agonist with potential as an oral antiasthmatic agent. [] While the specific compound is not disclosed in the abstract, the research highlights the utility of 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol in constructing molecules with therapeutic potential. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4